

Spectroscopic Profile of 4-Hydroxy-3-methyl-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxy-3-methyl-2-butanone**

Cat. No.: **B1265462**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Hydroxy-3-methyl-2-butanone** (CAS: 3393-64-4), a beta-hydroxy ketone of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for each analytical technique are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **4-Hydroxy-3-methyl-2-butanone**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
A	3.75	dd	$J(A,B) = -11.1$, $J(A,C) = 6.8$	-CH ₂ OH (diastereotopic H)
B	3.68	dd	$J(A,B) = -11.1$, $J(B,C) = 4.9$	-CH ₂ OH (diastereotopic H)
C	2.69	m	-	-CH(CH ₃)-
E	2.206	s	$J(E,C) = 0.25$	-C(O)CH ₃
F	1.134	d	$J(C,F) = 7.3$	-CH(CH ₃)-

Data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Chemical Shift (ppm)	Assignment
214.5	C=O (Ketone)
65.8	-CH ₂ OH
49.3	-CH(CH ₃)-
26.1	-C(O)CH ₃
12.0	-CH(CH ₃)-

Note: Specific peak assignments are based on typical chemical shifts for similar functional groups. The exact data source for these shifts was not explicitly detailed in the initial search results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ^1H and ^{13}C NMR spectra of a liquid organic compound.

Sample Preparation:

- Dissolve approximately 5-10 mg of the **4-Hydroxy-3-methyl-2-butanone** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ^1H NMR spectrum.[2]
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Instrument Setup and Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.[3]

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift axis using the TMS reference signal.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970, 2930	Medium-Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1460, 1370	Medium	C-H bend (alkane)
~1050	Medium-Strong	C-O stretch (alcohol)

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in **4-Hydroxy-3-methyl-2-butanone**. Specific peak values can be found on spectral databases such as the NIST WebBook.[\[4\]](#)

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

The following protocol is for obtaining an FT-IR spectrum of a pure liquid sample.

Sample Preparation:

- Ensure the sample is free of water and other impurities that may interfere with the spectrum.

- For the neat liquid technique, place a small drop of **4-Hydroxy-3-methyl-2-butanone** directly onto one KBr (potassium bromide) or NaCl (sodium chloride) salt plate.[5]
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[6]

Instrument Setup and Data Acquisition:

- Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
- Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[7] The spectral range is commonly set from 4000 to 400 cm^{-1} .[7]

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the major absorption bands in the spectrum.
- Correlate the observed absorption bands with specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for **4-Hydroxy-3-methyl-2-butanone**

m/z	Relative Intensity (%)	Assignment
102	~5	[M] ⁺ (Molecular Ion)
87	~10	[M - CH ₃] ⁺
71	~20	[M - OCH ₃] ⁺ or [M - CH ₂ OH] ⁺
61	~30	[C ₃ H ₅ O] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)

Data sourced from NIST WebBook and PubChem.[\[8\]](#)[\[9\]](#)

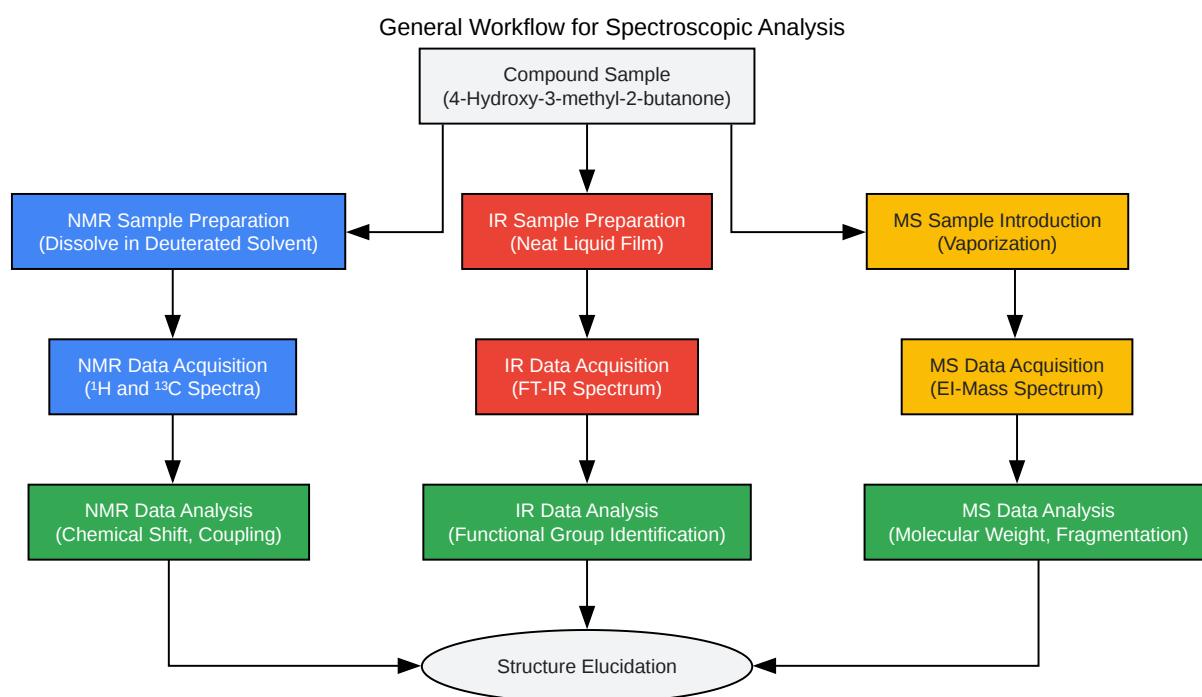
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI-mass spectrum of a volatile organic compound.

Sample Introduction:

- Introduce a small amount of the **4-Hydroxy-3-methyl-2-butanone** sample into the mass spectrometer. For a volatile liquid, this is typically done via a direct insertion probe or through a gas chromatography (GC) system.[\[10\]](#)
- The sample is vaporized in the ion source.[\[10\]](#)

Ionization and Mass Analysis:


- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

- The separated ions are detected, and their abundance is recorded.
- The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
- The molecular ion peak is identified to determine the molecular weight of the compound.
- The fragmentation pattern is analyzed to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]
- 9. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3-methyl-2-butanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265462#4-hydroxy-3-methyl-2-butanone-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com